
4-chloro-5-cyclopropoxypyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-5-ciclopropoxipridazin-3(2H)-ona es un compuesto heterocíclico que presenta un anillo de pridazina sustituido con un átomo de cloro en la posición 4 y un grupo ciclopropoxi en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-5-ciclopropoxipridazin-3(2H)-ona generalmente implica la ciclación de precursores apropiados bajo condiciones controladas. Una ruta posible podría ser la reacción de 4-cloropridazina con ciclopropanol en presencia de una base como hidruro de sodio o carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente inerte como dimetilformamida (DMF) o tetrahidrofurano (THF) a temperaturas elevadas.
Métodos de producción industrial
Para la producción a escala industrial, la síntesis podría optimizarse para mejorar el rendimiento y reducir los costos. Esto podría implicar el uso de reactores de flujo continuo, catalizadores más eficientes o solventes alternativos que sean más respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
4-cloro-5-ciclopropoxipridazin-3(2H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de pridazina o los sustituyentes.
Sustitución: El átomo de cloro en la posición 4 se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de pridazina con grupos funcionales adicionales que contienen oxígeno, mientras que la sustitución podría dar como resultado una variedad de pridazinas sustituidas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto podría exhibir actividad biológica, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Sus derivados podrían explorarse para aplicaciones terapéuticas, como agentes antiinflamatorios o anticancerígenos.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-5-ciclopropoxipridazin-3(2H)-ona dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
4-cloropridazina: Carece del grupo ciclopropoxi pero comparte el núcleo de pridazina.
5-ciclopropoxipridazina: Estructura similar pero sin el átomo de cloro.
4-cloro-5-metoxipridazin-3(2H)-ona: Estructura similar con un grupo metoxi en lugar de un grupo ciclopropoxi.
Propiedades
Número CAS |
1346697-54-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
5-chloro-4-cyclopropyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-5(12-4-1-2-4)3-9-10-7(6)11/h3-4H,1-2H2,(H,10,11) |
Clave InChI |
JYBARJDVVDIOKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C(=O)NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


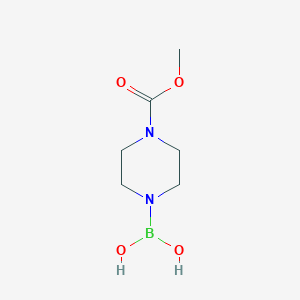

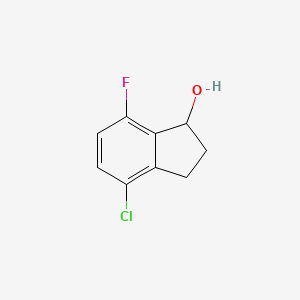
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
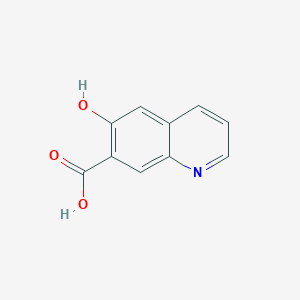



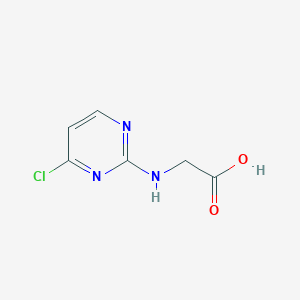
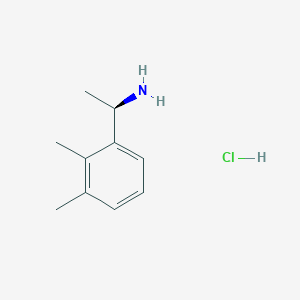


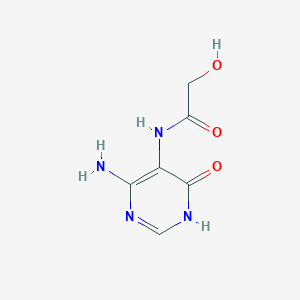
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
